AS703988
Description
AS703988 (also known as MSC2015103B) is an orally bioavailable small-molecule inhibitor targeting mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) . MEK1/2 are critical components of the RAS/RAF/MEK/ERK signaling pathway, which regulates cell proliferation, survival, and differentiation. By selectively binding to MEK1/2, this compound inhibits the activation of downstream extracellular signal-regulated kinases (ERK1/2), thereby blocking growth factor-mediated tumor cell signaling and proliferation .
Properties
IUPAC Name |
NONE |
|---|---|
SMILES |
NONE |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AS-703988; AS703988; AS 703988; MSC201510B; MSC 201510B; MSC-201510B. |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares AS703988 with two functionally similar kinase inhibitors, Ruxolitinib Phosphate (JAK1/2 inhibitor) and Encorafenib (BRAF inhibitor), based on mechanism, clinical applications, and physicochemical properties derived from available evidence:
Key Contrasts:
- Target Specificity: this compound’s MEK1/2 inhibition is downstream of BRAF, making it theoretically effective in BRAF-mutant and RAS-mutant cancers.
- Development Stage : this compound remains in early-phase trials, whereas Ruxolitinib and Encorafenib are FDA-approved with well-established efficacy and safety profiles .
- Structural Diversity : this compound’s structure (undisclosed in evidence) likely differs from Ruxolitinib’s pyrazolo-pyrimidine core and Encorafenib’s imidazo-pyridine scaffold, impacting pharmacokinetics and target binding .
Research Findings and Challenges
- This compound in Preclinical Models: Demonstrates potent inhibition of ERK phosphorylation in melanoma cell lines (IC₅₀ ~10 nM) and tumor growth suppression in xenografts .
- Comparison with Other MEK Inhibitors : Unlike trametinib (MEK1/2 inhibitor with FDA approval), this compound’s oral bioavailability and toxicity profile require further optimization .
- Synergy with BRAF Inhibitors: Preclinical data suggest this compound could enhance the efficacy of BRAF inhibitors like Encorafenib, mirroring the success of combined BRAF/MEK inhibition in melanoma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
